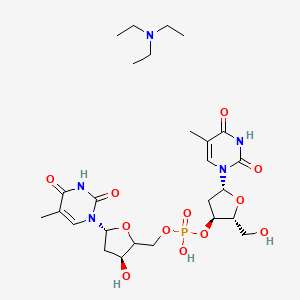
Thymidylyl-3'-5'-thymidine Triethyl Amine Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidylyl-3’-5’-thymidine Triethyl Amine Salt is a chemical compound with the molecular formula C20H27N4O12P.xC6H15N. It is a derivative of thymidylyl-3’-5’-thymidine, a dinucleotide consisting of two thymidine molecules linked by a phosphate group. This compound is often used in biochemical and molecular biology research due to its unique properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidylyl-3’-5’-thymidine Triethyl Amine Salt typically involves the phosphorylation of thymidine followed by the coupling of two thymidine molecules. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The triethyl amine salt form is obtained by neutralizing the phosphate groups with triethyl amine.
Industrial Production Methods
Industrial production of Thymidylyl-3’-5’-thymidine Triethyl Amine Salt involves large-scale synthesis using automated equipment to ensure high purity and yield. The process includes the purification of the final product through techniques such as chromatography and crystallization to remove any impurities.
化学反应分析
Types of Reactions
Thymidylyl-3’-5’-thymidine Triethyl Amine Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The phosphate groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of thymidine derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
Thymidylyl-3’-5’-thymidine Triethyl Amine Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex nucleotides and nucleic acids.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of diagnostic reagents and molecular biology kits.
作用机制
The mechanism of action of Thymidylyl-3’-5’-thymidine Triethyl Amine Salt involves its incorporation into nucleic acids. The compound can interact with enzymes involved in DNA replication and repair, affecting the synthesis and stability of DNA. The molecular targets include DNA polymerases and other proteins involved in nucleic acid metabolism.
相似化合物的比较
Similar Compounds
Thymidylyl-3’-5’-thymidine Ammonium Salt: Similar in structure but with ammonium instead of triethyl amine.
Thymidylyl-3’-5’-thymidylyl-3’-5’-thymidine: A longer chain dinucleotide with additional thymidine units.
Uniqueness
Thymidylyl-3’-5’-thymidine Triethyl Amine Salt is unique due to its specific triethyl amine salt form, which can influence its solubility and reactivity. This makes it particularly useful in certain biochemical applications where these properties are advantageous.
属性
分子式 |
C26H42N5O12P |
|---|---|
分子量 |
647.6 g/mol |
IUPAC 名称 |
N,N-diethylethanamine;[(3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H27N4O12P.C6H15N/c1-9-5-23(19(29)21-17(9)27)15-3-11(26)14(35-15)8-33-37(31,32)36-12-4-16(34-13(12)7-25)24-6-10(2)18(28)22-20(24)30;1-4-7(5-2)6-3/h5-6,11-16,25-26H,3-4,7-8H2,1-2H3,(H,31,32)(H,21,27,29)(H,22,28,30);4-6H2,1-3H3/t11-,12-,13+,14?,15+,16+;/m0./s1 |
InChI 键 |
WESVPCPHCNPXQY-HOXVELFZSA-N |
手性 SMILES |
CCN(CC)CC.CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)OCC3[C@H](C[C@@H](O3)N4C=C(C(=O)NC4=O)C)O |
规范 SMILES |
CCN(CC)CC.CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3CO)N4C=C(C(=O)NC4=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-ol](/img/structure/B13859990.png)
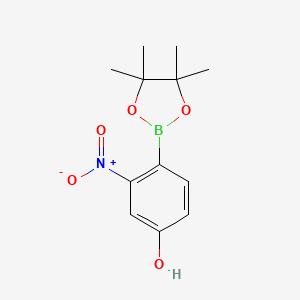

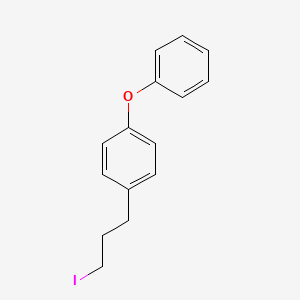
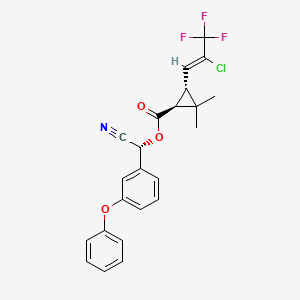
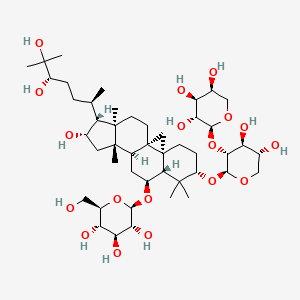

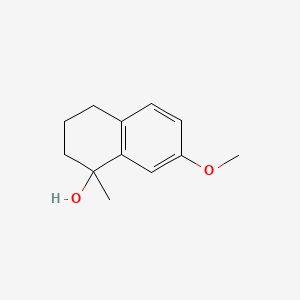

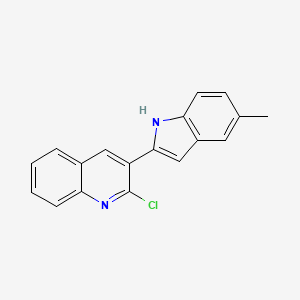
![(3S,11bS)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B13860030.png)
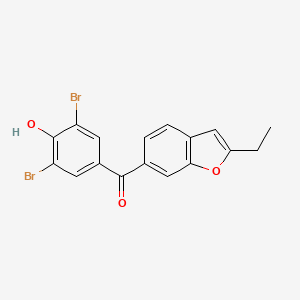
![3-(2-phenylethyl)-1,3,8-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B13860037.png)

